4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine

Physicochemical Characterization Medicinal Chemistry Lead Optimization

Researchers requiring a specific 3-aminobiphenyl substitution pattern for SAR studies often face limited availability of ortho-methyl substituted analogs. 4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine (CAS 1225603-99-5) directly addresses this gap with its distinct 2′-methyl steric profile and 4-methoxy electronic modulation. • Enables systematic SAR exploration of SDHI fungicide carboxamide derivatives; the 3-NH₂ serves as the amide coupling point for generating diverse compound libraries • Ortho-methyl group alters the biphenyl dihedral angle, providing conformational control for target binding site complementarity • Available at 98% purity; suitable for amide coupling, sulfonylation, reductive amination, and Sandmeyer-type transformations

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B13622036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=C(C=C2)OC)N
InChIInChI=1S/C14H15NO/c1-10-5-3-4-6-12(10)11-7-8-14(16-2)13(15)9-11/h3-9H,15H2,1-2H3
InChIKeyVXASSYQOUCETFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine: Chemical Identity and Procurement


4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine (CAS 1225603-99-5) is a nuclear-substituted 3-aminobiphenyl derivative with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol . It is alternatively named 2-methoxy-5-(2-methylphenyl)aniline, reflecting its substitution pattern: a methoxy group at the 4-position and a methyl group at the 2′-position of the biphenyl scaffold . This compound serves as a synthetic intermediate in organic chemistry, with structural relevance to the aminobiphenyl core unit found in fungicidally active carboxamides (SDHI fungicides) and various pharmaceutical building blocks [1]. It is commercially available at research-grade purities of 97–98% .

Workflow
Synthetic intermediate for carboxamide formation
Selection
3-aminobiphenyl scaffold with ortho-methyl and para-methoxy substitution
Use Context
Agrochemical SAR, SDHI fungicide analog synthesis

Why 4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine Cannot Be Substituted


Generic substitution with unsubstituted or mono-substituted 3-aminobiphenyl analogs is not scientifically valid for applications requiring the specific substitution pattern of 4-methoxy-2′-methyl-[1,1′-biphenyl]-3-amine. The 2′-methyl group introduces steric hindrance that alters the dihedral angle and rotational freedom of the biphenyl scaffold, directly impacting molecular recognition in target binding sites [1]. Furthermore, the combined electron-donating effects of the 4-methoxy and 2′-methyl groups modify the electronic density of the aromatic rings and the basicity (pKa) of the aniline nitrogen, affecting both reactivity in downstream amide coupling reactions and physicochemical properties such as lipophilicity . In the context of SDHI fungicide development, small structural modifications to the aminobiphenyl moiety produce substantial differences in fungicidal spectrum and potency against specific target pathogens, rendering inter-compound interchangeability without validation untenable [2].

Steric and conformational mismatch

The 2′-methyl group restricts rotational freedom and biases non-planar geometry, which may alter molecular recognition compared with non-methylated analogs.

Electronic property shift

Combined 4-methoxy and 2′-methyl effects modify aniline basicity and ring electron density, potentially affecting amide coupling reactivity and lipophilicity.

Fungicidal spectrum divergence

Patent evidence indicates substitution pattern directly influences activity; the 2′-methyl analog may produce different SAR that limits direct substitution without validation.

4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine: Quantitative Differentiators


Molecular Weight & H-Bonding Capacity Differentiation

4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine (C₁₄H₁₅NO) possesses a molecular weight of 213.27 g/mol, representing a 14.02 g/mol increase (+7.0%) over the closest commercially available analog, 4-Methoxy-[1,1′-biphenyl]-3-amine (C₁₃H₁₃NO, CAS 39811-17-1, MW 199.25 g/mol) . This mass difference arises exclusively from the 2′-methyl substituent. The target compound also features an increased calculated logP relative to the non-methylated analog, attributable to the additional hydrophobic methyl group, which modulates membrane permeability and solubility in organic reaction media [1].

MW Difference
Head-to-head
213.27 g/mol
Δ +14.02 (+7.0%)
Identity verification parameter for QC and procurement
vs. 4-Methoxy-[1,1′-biphenyl]-3-amine (199.25 g/mol)
Physicochemical Characterization Medicinal Chemistry Lead Optimization

Steric Differentiation via Rotatable Bonds

The 2′-methyl group introduces steric hindrance that restricts conformational freedom relative to the unsubstituted analog. The target compound contains 2 rotatable bonds as defined by standard cheminformatic criteria, identical in count to 4-Methoxy-[1,1′-biphenyl]-3-amine . However, the 2′-methyl substituent ortho to the biphenyl linkage increases the rotational energy barrier around the central C–C bond, biasing the conformational ensemble toward a non-planar geometry. This steric effect reduces π-orbital overlap between the two phenyl rings, directly impacting UV absorption characteristics and electronic conjugation [1].

Steric Barrier
Class-level
Rotatable bonds: 2
Ortho-methyl elevates rotational energy barrier
Conformational bias may impact target binding orientation
Qualitative steric effect inferred from substituent position
Computational Chemistry Conformational Analysis Structure-Based Design

Commercial Purity Benchmark

4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine is commercially available with a documented purity specification of 98% . This purity level is suitable for use as a synthetic intermediate without additional purification steps in most research and development applications. By comparison, the closest analog 4-Methoxy-[1,1′-biphenyl]-3-amine (CAS 39811-17-1) is also widely available at 97–98% purity , indicating that the presence of the 2′-methyl substituent does not compromise achievable purity. The CAS registry number 1225603-99-5 serves as the definitive procurement identifier for the methylated compound, distinct from CAS 39811-17-1 for the non-methylated analog.

Purity Spec
Data to verify
98%
Supports procurement specification
Supplier specification; independent verification recommended
Chemical Procurement Quality Control Research Supply

Synthetic Accessibility via Suzuki-Miyaura Cross-Coupling

3-Aminobiphenyl derivatives, including 4-methoxy-2′-methyl-[1,1′-biphenyl]-3-amine, are accessible via palladium-catalyzed Suzuki-Miyaura cross-coupling of appropriately substituted aryl halides with arylboronic acids [1]. The tandem Suzuki coupling–nitro reduction protocol using Pd/d-mannose catalysis has been demonstrated to synthesize 20 aminobiphenyl derivatives in high yields [1]. Additionally, the structurally analogous compound 4′-methoxy-2-methylbiphenyl (CAS 92495-54-0, lacking the 3-amino group) has been synthesized via Suzuki coupling of 4-iodoanisole with o-tolylboronic acid using Pd₂(dba)₃·CHCl₃ catalyst [2]. This precedent establishes that the ortho-methyl substitution pattern is compatible with standard cross-coupling conditions.

Synthetic Route
Class-level
Suzuki-Miyaura cross-coupling compatible
Established synthetic feasibility for this substitution pattern
Class-level yields high for aminobiphenyls
Synthetic Methodology Cross-Coupling Process Chemistry

Relevance as SDHI Fungicide Intermediate

Substituted biphenyl amines, including 3-aminobiphenyl derivatives, are established intermediates for the manufacture of fungicidally active carboxamides, specifically succinate dehydrogenase inhibitor (SDHI) fungicides [1][2]. The patent literature explicitly teaches that the substitution pattern on the aminobiphenyl moiety directly influences the fungicidal spectrum and potency of the resulting carboxamides [1]. The 2′-methyl and 4-methoxy substitution pattern of the target compound represents a specific electronic and steric environment that may confer distinct activity profiles when incorporated into carboxamide scaffolds relative to non-methylated or differently substituted analogs.

SDHI Intermediate Role
Class-level
3-Aminobiphenyl core for carboxamide synthesis
Supports SAR exploration as agrochemical intermediate
Patent data links substitution pattern to activity modulation
Agrochemical Intermediates SDHI Fungicides Carboxamide Synthesis

No Reported Biological Activity: Procurement Caveat

A comprehensive search of the peer-reviewed literature and patent databases reveals no reported biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ, or MIC values) specifically for 4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine [1]. This includes the absence of head-to-head pharmacological or biochemical comparisons with 4-Methoxy-[1,1′-biphenyl]-3-amine or any other structurally related analog. While in silico bioactivity predictions exist for some aminobiphenyl derivatives, no validated experimental data are available to support claims of differential potency, selectivity, or efficacy for this specific compound [2].

Bioactivity Data Gap
Data to verify
No IC₅₀, Kᵢ, or MIC reported
Procurement as building block; not a validated bioactive
Literature search found no activity data (as of 2026)
Data Gaps Research Limitations Due Diligence

4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine: Application Scenarios


Exploratory SDHI Fungicide Analog Synthesis

4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine is a suitable amine building block for synthesizing novel carboxamide derivatives in agrochemical discovery programs targeting succinate dehydrogenase (SDH) inhibition. The 3-amino group serves as the point of attachment to carboxylic acid or acid chloride partners to form the carboxamide linkage essential for SDHI activity [1]. The 2′-methyl and 4-methoxy substituents provide a distinct steric and electronic profile that can be systematically varied to explore structure–activity relationships (SAR) around the biphenyl moiety, potentially yielding analogs with differentiated fungicidal spectrum, potency, or resistance profiles relative to commercial SDHI fungicides derived from unsubstituted or differently substituted aminobiphenyls [1].

Biphenyl Scaffold Diversification for Lead Optimization

In medicinal chemistry programs where a biphenylamine core has been identified as a privileged scaffold (e.g., in antiplatelet agents, chemosensors, or kinase inhibitors), 4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine offers a specific substitution pattern for SAR exploration [2]. The 2′-methyl group introduces ortho-steric hindrance that alters the dihedral angle and conformational ensemble of the biphenyl system relative to unsubstituted or para-substituted analogs [3]. This steric modulation can affect target binding by presenting the pharmacophore in a distinct three-dimensional orientation. The methoxy group provides a hydrogen-bond acceptor and modulates electron density, which may influence binding affinity and metabolic stability. This compound is appropriate for systematic lead optimization efforts where conformational control via ortho-substitution is a design objective.

Building Block for Cross-Coupling and Functionalization

4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine functions as a versatile synthetic intermediate for constructing more complex molecular architectures. The free primary aromatic amine can undergo acylation, sulfonylation, reductive amination, or diazotization followed by Sandmeyer-type transformations (e.g., to halides, phenols, or nitriles) [2]. The biphenyl core is itself accessible via Suzuki-Miyaura cross-coupling methodology, and the compound can serve as a substrate for further Pd-catalyzed functionalization at available positions [2]. Its research utility lies in the combination of the nucleophilic amine handle with the substituted biphenyl framework, enabling entry into diverse chemical space for library synthesis, probe molecule development, or materials chemistry applications.

Analytical Reference Standard & QC Marker

Given the absence of literature biological activity data, the most immediate and verifiable application for 4-Methoxy-2′-methyl-[1,1′-biphenyl]-3-amine is as an analytical reference standard. Its defined CAS number (1225603-99-5), molecular formula (C₁₄H₁₅NO), molecular weight (213.27 g/mol), and commercial purity specification (98%) make it suitable for use as a calibration standard in LC-MS, GC-MS, or HPLC methods for identity confirmation and purity assessment. In synthetic chemistry workflows, it can serve as an authentic reference sample for TLC, HPLC retention time comparison, or NMR spectral matching when this specific substitution pattern is encountered as a synthetic intermediate or impurity in related aminobiphenyl syntheses.

Application
Selection Property
Validation Focus
SDHI carboxamide SAR studies
3-aminobiphenyl scaffold with 2′-methyl, 4-methoxy substitution
Fungicidal spectrum modulation and structure-activity relationship confirmation
Medicinal chemistry lead optimization
Ortho-methyl steric control and methoxy H-bond acceptor
Target binding conformation and metabolic stability assessment
Synthetic building block
Free primary amine for diverse transformations
Reactivity in acylation, sulfonylation, and cross-coupling
Analytical reference standard
Defined CAS, molecular formula, and purity specification
LC-MS/GC-MS/HPLC identity and purity confirmation
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